molecular formula C20H36O4 B079385 Prostaglandin F2alpha alcohol

Prostaglandin F2alpha alcohol

Cat. No.: B079385
M. Wt: 340.5 g/mol
InChI Key: QYBXRFWLQYXAPC-LFZNYWNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2.alpha. Alcohol, also known as dinoprost, is a naturally occurring prostaglandin. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. Prostaglandin F2.alpha. Alcohol plays a crucial role in various physiological processes, including the regulation of the female reproductive system, inflammation, and cardiovascular functions .

Scientific Research Applications

Mechanism of Action

Target of Action

Prostaglandin F2alpha alcohol, also known as PGF2alpha, primarily targets the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) found on the cell surface . The FP receptor plays a crucial role in various physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is also required for female reproductive functions such as luteolysis and parturition .

Mode of Action

PGF2alpha interacts with its target, the FP receptor, by binding to it . This binding triggers a series of cellular responses. For instance, it stimulates both luteolytic activity and the release of oxytocin . There is evidence that PGF2alpha and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .

Biochemical Pathways

The action of PGF2alpha is part of the prostanoid pathway. Prostanoids, including PGF2alpha, are generated through the cyclooxygenase (COX) pathway in response to various stimuli . The process involves the bioconversion of arachidonic acid to PGG2 through COX catalytic activity, followed by the formation of PGH2 through the peroxidase activity of PGHS enzymes .

Pharmacokinetics

It is known that the compound has a short half-life in blood plasma . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability.

Result of Action

The action of PGF2alpha results in various molecular and cellular effects. For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .

Action Environment

The action of PGF2alpha can be influenced by environmental factors. For example, reactive oxygen species (ROS) play important roles in regulating the luteolytic action of PGF2alpha . The local concentration of ROS is controlled by superoxide dismutase (SOD), the main enzyme involved in the control of intraluteal ROS . Therefore, the balance between ROS and antioxidants in the environment can influence the action, efficacy, and stability of PGF2alpha .

Safety and Hazards

The safety data sheet for Prostaglandin F2alpha indicates that it is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use .

Future Directions

Recent works focusing on PGF2α/FP receptor response in the cardiovascular system have been summarized, and the recent development of potential therapeutic targets of the FP receptor has been reviewed . This research not only provides an alternative route to the highly stereoselective synthesis of PGs but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

Biochemical Analysis

Biochemical Properties

Prostaglandin F2alpha alcohol interacts with various enzymes, proteins, and other biomolecules. It is synthesized via cyclooxygenase-2 (COX-2), which is the rate-limiting enzyme in prostaglandin biosynthesis . It acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, through the Prostaglandin F2alpha receptor, it promotes expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound elicits increased intracellular reactive oxygen species and promotes receptor-mediated activation of PINK–Parkin mitophagy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed through COXs on arachidonic acid via a two-step enzymatic process . First, the arachidonic acid is bioconverted to PGG2 through COX catalytic activity and then PGH2 through peroxidase activity (POX) of PGHS enzymes .

Transport and Distribution

It is known that each Prostaglandin acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .

Subcellular Localization

It has been found that this compound affects mitochondrial dynamics and mitophagy in the bovine corpus luteum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2.alpha. Alcohol involves multiple steps, including the use of biocatalysis and chemoenzymatic methods. One approach involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction to set the critical stereochemical configurations . Another method employs a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction between a racemic bicyclic allyl chloride and alkenyl boronic esters .

Industrial Production Methods: Industrial production of Prostaglandin F2.alpha. Alcohol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and stereoselectivity, ensuring the production of the compound in its desired configuration .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F2.alpha. Alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various prostaglandin analogues such as cloprostenol, bimatoprost, fluprostenol, and travoprost .

Properties

IUPAC Name

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBXRFWLQYXAPC-LFZNYWNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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